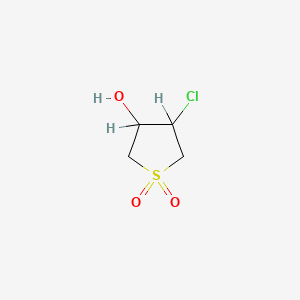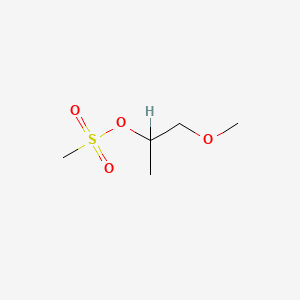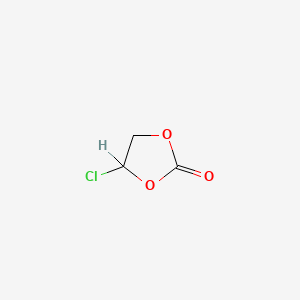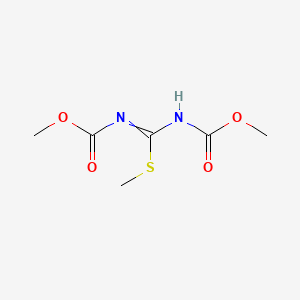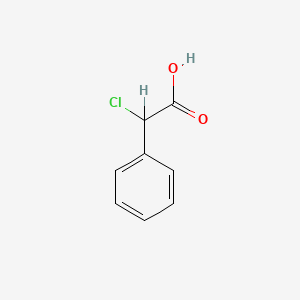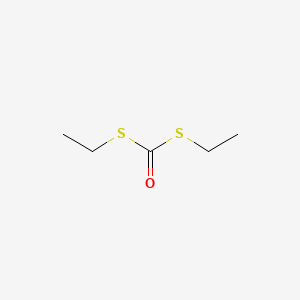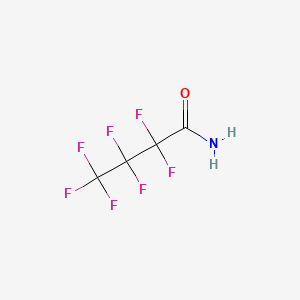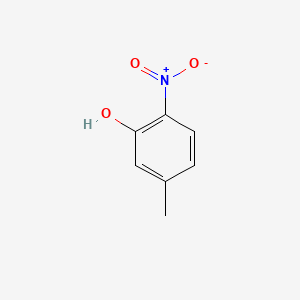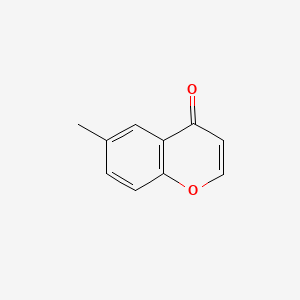
6-甲基色酮
描述
6-Methylchromone is a chromone derivative . Chromones are cyclic compounds containing nine carbon atoms with sp2 hybridization. They are commonly referred to as 1,4-benzapyranes or γ-benzopyrones .
Synthesis Analysis
6-Methylchromone may be employed as an activated alkene in the methanolic trimethylamine or sodium methoxide catalyzed Baylis-Hillman coupling reaction with aromatic and aliphatic aldehydes .Molecular Structure Analysis
The molecular formula of 6-Methylchromone is C10H8O2 . The InChIKey is HTXQVFXXVXOLCF-UHFFFAOYSA-N . The canonical SMILES is CC1=CC2=C (C=C1)OC=CC2=O .Chemical Reactions Analysis
A fast, mild, and efficient catalyst-free approach has been developed for the synthesis of chromonyl-substituted α-aminophosphine oxides by the three-component reaction of 3-formyl-6-methylchromone, primary amines, and secondary phosphine oxides at ambient temperature . When the reaction was carried out with aliphatic amines or aminoalcohols at a higher temperature (80 °C), phosphinoyl-functionalized 3-aminomethylene chromanones were formed instead of the corresponding chromonyl-substituted α-aminophosphine oxides .Physical And Chemical Properties Analysis
The molecular weight of 6-Methylchromone is 160.17 g/mol . It has a XLogP3 of 1.7, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The topological polar surface area is 26.3 Ų .科学研究应用
细胞毒性和癌症研究:
- 一项对色酮的研究(包括 6-甲基色酮衍生物)发现,某些化合物对癌细胞系表现出中度的细胞毒性,暗示了它们在癌症研究中的潜在应用 (Xu 等,2009)。
光伏和材料科学:
- 6-甲基色酮衍生物已用于开发用于光伏器件的新型材料,展示了它们在材料科学和可再生能源研究中的相关性 (Halim 等,2018)。
化学合成和反应性研究:
- 研究探索了 6-甲基色酮在各种条件下的化学转化,提供了对其反应性和在合成化学中的潜在应用的见解 (Ibrahim & El-Gohary, 2016)。
生物学评价:
- 研究描述了甲基色酮的合成、反应和生物学评价,突出了它们在药物化学中的重要性 (Ibrahim 等,2010)。
化妆品应用:
- 已经研究了包括二羟基甲基色酮在内的天然成分的生物活性,以用于化妆品应用,表明它们在护肤和化妆品中的潜在用途 (Carola 等,2010)。
抗病毒研究:
- 色酮衍生物,包括 6-甲基色酮,已在体外显示出对乙型肝炎病毒 (HBV) 的抑制作用,表明它们在抗病毒研究中的应用 (Sun 等,2012)。
抗炎应用:
- 与 6-甲基色酮相关的化合物已从各种植物中分离出来,并对其抗炎活性进行了测试,表明它们在治疗炎症性疾病中具有潜在的治疗应用 (Feng 等,2019)。
作用机制
Target of Action
Chromones, a class of compounds to which 6-Methylchromone belongs, are associated with antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . .
Mode of Action
The mode of action of 6-Methylchromone is not explicitly documented. Chromones are known to interact with their targets, leading to various changes at the molecular level. They are associated with alleviating allergies, reducing oxidative damage, inhibiting cancer, infections, and inflammation, and treating neurological and psychiatric disorders . The exact interaction of 6-Methylchromone with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Chromones, in general, are known to influence various biochemical pathways due to their antioxidant, antimicrobial, anticancer, and anti-inflammatory properties
Result of Action
As a chromone derivative, it may share some of the properties of this class of compounds, which include antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . .
未来方向
属性
IUPAC Name |
6-methylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXQVFXXVXOLCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80953444 | |
| Record name | 6-Methyl-4H-1-benzopyran-4-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylchromone | |
CAS RN |
314041-54-8, 38445-23-7 | |
| Record name | 6-Methyl-4H-1-benzopyran-4-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80953444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 6-Methylchromone?
A1: The molecular formula of 6-methylchromone is C10H8O2, and its molecular weight is 160.17 g/mol. []
Q2: What spectroscopic data is available for characterizing 6-Methylchromone?
A2: 6-Methylchromone can be characterized using various spectroscopic techniques including Infrared (IR) spectroscopy, Ultraviolet-visible (UV-Vis) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. [, , , ]
Q3: Can you explain the behavior of 6-Methylchromone-3-carbonitrile under nucleophilic conditions?
A4: 6-Methylchromone-3-carbonitrile displays diverse reactivity with nucleophiles. For instance, it can undergo unexpected cyclizations to form chromeno[4,3-b]pyridine or benzoxocine derivatives when reacted with malononitrile dimer or N′-[(4-methoxyphenyl)methylidene]-2-cyanoacetohydrazide, respectively. [] In other cases, reactions with nucleophiles like 3-amino-1,2,4-triazole lead to γ-pyrone ring opening followed by cycloaddition onto the nitrile group, yielding various heterocyclic systems. [, , , , ]
Q4: Are there any reported catalytic applications of 6-Methylchromone derivatives?
A5: While the provided research doesn't focus on catalytic applications of 6-Methylchromone itself, some studies utilize 6-Methylchromone-3-carbonitrile as a starting material to synthesize structurally diverse heteroannulated chromones. These compounds could potentially exhibit catalytic properties, but further research is needed. [, ]
Q5: What is known about the antimicrobial activity of 6-Methylchromone derivatives?
A6: Several studies investigate the antimicrobial potential of metal complexes formed with Schiff bases derived from 6-Methylchromone. [, , ] These complexes often exhibit enhanced antibacterial and antifungal activities compared to the parent Schiff base. []
Q6: How can 6-Methylchromone derivatives be synthesized?
A8: Various methods are reported for synthesizing 6-Methylchromone derivatives. One approach involves using 3-formyl-6-methylchromone as a starting material, which can be reacted with different nucleophiles to yield diversely substituted 6-Methylchromone derivatives. [, , , , ]
Q7: Can you elaborate on the synthesis of 3,8-dimethyl-1H-pyrano[4,3-b][1]benzopyran-10-one, a model for fulvic acid, using 6-Methylchromone?
A9: Three distinct synthetic routes utilize 6-Methylchromone precursors to construct the 3,8-dimethyl-1H-pyrano[4,3-b][1]benzopyran-10-one framework, mimicking the core structure of the fungal metabolite fulvic acid. [] These methods showcase the versatility of 6-Methylchromone as a building block for more complex structures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Ethynyl-benzo[1,3]dioxole](/img/structure/B1361060.png)
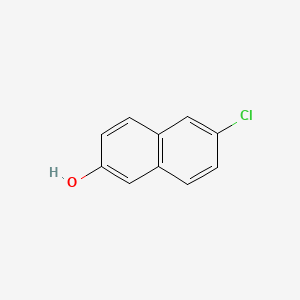
![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-](/img/structure/B1361068.png)

